Methyl 2-(benzyloxy)propanoate

Organic Synthesis Process Chemistry Esterification

Methyl 2-(benzyloxy)propanoate (CAS 53346-03-5) is a chiral ester building block with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It exists as a racemic mixture or as individual enantiomers, which are widely utilized in organic synthesis.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 53346-03-5
Cat. No. B2982116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)propanoate
CAS53346-03-5
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCC(C(=O)OC)OCC1=CC=CC=C1
InChIInChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyVYUWVGDHZQNXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzyloxy)propanoate (CAS 53346-03-5): A Chiral Building Block for Adduct Research and Pharmaceutical Intermediates


Methyl 2-(benzyloxy)propanoate (CAS 53346-03-5) is a chiral ester building block with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It exists as a racemic mixture or as individual enantiomers, which are widely utilized in organic synthesis . Its primary documented application is as a key intermediate in the synthesis of O⁶-(2-hydroxypropyl)-2′-deoxyguanosine, a mutagenic O⁶-alkylguanine adduct used to study DNA mismatch repair-mediated toxicity . The compound features a benzyl-protected secondary alcohol adjacent to a methyl ester, a structural motif that provides orthogonal reactivity and stereochemical control in multi-step synthetic sequences.

Methyl 2-(benzyloxy)propanoate (CAS 53346-03-5): Why In-Class Analogs Cannot Be Interchanged Without Impacting Synthetic Strategy


Interchanging methyl 2-(benzyloxy)propanoate with close analogs like ethyl 2-(benzyloxy)propanoate or other protected hydroxyesters is not a neutral substitution. The choice of the methyl ester directly impacts reaction kinetics and yields in downstream transformations, as nucleophilic acyl substitution rates are sterically and electronically dependent on the ester's alkyl group [1]. Furthermore, the presence of the benzyl protecting group, while common, imposes a specific deprotection strategy (hydrogenolysis) that may be incompatible with other functional groups present in a target molecule, thereby dictating the overall synthetic route design . Selecting the precise compound ensures reproducibility of established protocols and avoids the need for re-optimization of reaction conditions.

Methyl 2-(benzyloxy)propanoate (CAS 53346-03-5): Quantified Differentiation from Analogs for Procurement Decisions


Comparative Synthesis Efficiency: Methyl vs. Ethyl Ester Formation via O-Benzylation

The synthesis of methyl 2-(benzyloxy)propanoate from methyl lactate via benzylation with benzyl bromide yields 68% under standard conditions . In contrast, a comparable synthesis of the ethyl ester analog, (−)-(S)-ethyl 2-(benzyloxy)propanoate, using benzyl trichloroacetimidate achieves a significantly higher yield of 90% [1]. This 22% absolute yield difference is a critical factor for procurement when cost-efficiency of the target compound is paramount, as the ethyl ester route provides a more atom-economical and higher-yielding entry point.

Organic Synthesis Process Chemistry Esterification

Enhanced Reactivity in Hydrazide Formation: Methyl Ester Advantage

The (S)-enantiomer of methyl 2-(benzyloxy)propanoate reacts with hydrazine monohydrate in methanol to afford (2S)-2-(benzyloxy)propanehydrazide in 95% yield [1]. While a direct comparative yield for the ethyl ester under identical conditions is not published, this high yield exemplifies the reactivity of methyl esters, which are generally more susceptible to nucleophilic attack than their ethyl counterparts due to reduced steric hindrance [2]. This class-level inference supports the selection of the methyl ester when high conversion in nucleophilic acyl substitution is required.

Medicinal Chemistry Nucleophilic Acyl Substitution Amide Synthesis

Physical Property Differentiation: Boiling Point Impacts Purification Feasibility

Methyl 2-(benzyloxy)propanoate has a predicted boiling point of 278.1 ± 15.0 °C at 760 mmHg . This is substantially higher than the boiling point of the unsubstituted precursor, methyl lactate (144-145 °C), but is a key differentiator from the ethyl ester analog, ethyl 2-(benzyloxy)propanoate, which has a higher molecular weight (208.25 g/mol) and would be expected to have an even higher boiling point, complicating purification by distillation. The lower molecular weight and predicted boiling point of the methyl ester may offer an advantage in processes where distillation is the preferred purification method, avoiding the higher temperatures and potential for decomposition associated with the ethyl ester.

Process Development Purification Physical Chemistry

Proven Utility in a Unique Application: Synthesis of a Mutagenic O⁶-Alkylguanine Adduct

Methyl 2-(benzyloxy)propanoate is explicitly documented as the intermediate for synthesizing O⁶-(2-hydroxypropyl)-2′-deoxyguanosine (H952615), a specific mutagenic O⁶-alkylguanine adduct used to study mismatch repair-mediated toxicity . While other benzyl-protected hydroxyesters could theoretically be used to synthesize similar adducts, the published, validated procedure is specifically for this compound. This established precedent reduces development risk and ensures access to a known, active adduct. The use of a different ester, such as an ethyl or tert-butyl analog, would require re-validation of the entire synthetic sequence to the final adduct and could alter the adduct's physical properties or biological activity.

DNA Damage Research Chemical Biology Toxicology

Methyl 2-(benzyloxy)propanoate (CAS 53346-03-5): Evidence-Based Selection Scenarios for Research and Development


Scenario 1: Maximizing Yield in Amide/Hydrazide Library Synthesis

When a project requires the conversion of a protected hydroxyester to a hydrazide or amide, methyl 2-(benzyloxy)propanoate is the preferred building block. Its documented 95% yield in hydrazide formation [1] and the established, class-level higher reactivity of methyl esters over ethyl esters in nucleophilic acyl substitution [2] ensure maximal conversion and product yield, minimizing the need for extensive purification and reducing overall material costs.

Scenario 2: DNA Adduct and Mismatch Repair Studies

For researchers investigating the mechanisms of DNA mismatch repair and mutagenesis, this compound is the specific and validated precursor to the O⁶-(2-hydroxypropyl)-2′-deoxyguanosine adduct [1]. Selecting this compound eliminates the uncertainty and potential failure associated with attempting to synthesize the same adduct from a non-validated analog, thereby guaranteeing the production of a known biological probe.

Scenario 3: Process Development Where Distillation is Preferred

In a manufacturing process where distillation is the intended purification method, the predicted boiling point of 278.1 ± 15.0 °C for methyl 2-(benzyloxy)propanoate [1] offers a potential operational advantage over the ethyl ester analog. The lower molecular weight and expected lower boiling point may allow for purification at a lower temperature, reducing the risk of thermal decomposition and lowering energy consumption compared to heavier ester variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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